10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane
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Overview
Description
10-(Propan-2-yl)-3,10-diazabicyclo[431]decane is a bicyclic compound featuring a diazabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane typically involves the formation of the diazabicyclo structure through a series of chemical reactions. One common method involves the nucleophilic addition of an amine to a precursor compound, followed by protection of the amine group and subsequent cyclization reactions . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[4.3.1]decane: Another bicyclic compound with a similar structure but different substituents.
2-Azabicyclo[4.4.1]undecane: A related compound with a different ring system.
Uniqueness
10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane is unique due to its specific diazabicyclo structure and the presence of the propan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane, also known as isopropyl-3,10-diazabicyclo[4.3.1]decane, is a bicyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of diazabicyclo compounds, which have been studied for their diverse pharmacological properties, including nootropic effects and analgesic activities.
- IUPAC Name : 10-isopropyl-3,10-diazabicyclo[4.3.1]decane
- CAS Number : 1209182-42-2
- Molecular Formula : C11H22N2
- Molecular Weight : 182.31 g/mol
- Purity : 97% .
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems in the brain, particularly its affinity for opioid receptors. Research indicates that modifications to the diazabicyclo structure can enhance binding affinity and potency at these receptors, suggesting potential applications in pain management and neuroprotection .
Analgesic Effects
Studies have demonstrated that compounds related to this compound exhibit significant analgesic properties. For instance, derivatives of diazabicyclo compounds have been shown to possess analgesic activity comparable to morphine in animal models . The structure-activity relationship (SAR) studies suggest that the isopropyl group may enhance lipophilicity, improving central nervous system penetration and receptor interaction.
Nootropic Activity
Research on related diazabicyclo compounds has indicated potential nootropic effects, which are beneficial for cognitive enhancement. In particular, studies have shown that certain derivatives can reverse scopolamine-induced amnesia in mice, highlighting their potential as cognitive enhancers .
Study on Pain Models
A study evaluating the efficacy of various diazabicyclo derivatives in neuropathic pain models found that specific compounds exhibited significant antihyperalgesic activity compared to standard treatments like pregabalin. The results indicated a promising avenue for developing new analgesics based on this chemical scaffold .
Cognitive Enhancement Research
In a controlled study assessing the cognitive effects of diazabicyclo derivatives, researchers observed improvements in memory retention and learning abilities in subjects treated with these compounds compared to control groups. This suggests that the compound may influence cholinergic pathways involved in memory processes .
Data Table
Properties
Molecular Formula |
C11H22N2 |
---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
10-propan-2-yl-3,10-diazabicyclo[4.3.1]decane |
InChI |
InChI=1S/C11H22N2/c1-9(2)13-10-4-3-5-11(13)8-12-7-6-10/h9-12H,3-8H2,1-2H3 |
InChI Key |
CAAFNHNVDVMPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2CCCC1CNCC2 |
Origin of Product |
United States |
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